2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester
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Overview
Description
2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its hexahydro-4-oxo structure and ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester typically involves the esterification of 2-Benzofurancarboxylic acid. The process begins with the preparation of 2-Benzofurancarboxylic acid, which can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with carboxylic acids .
The esterification reaction involves reacting 2-Benzofurancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-carbinol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the hexahydro-4-oxo and ethyl ester functionalities.
Coumarin: Contains a similar fused ring structure but differs in functional groups and biological activities.
Benzothiophene: Similar heterocyclic structure with sulfur replacing oxygen in the furan ring.
Uniqueness
2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydro-4-oxo structure and ethyl ester group make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
204928-63-2 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h10H,2-6H2,1H3 |
InChI Key |
ICUDDEAGCQELSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)CCCC2=O |
Origin of Product |
United States |
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